Branched-Chain vs. Straight-Chain Acyl-CoA: Differential PPARα Binding Affinity
Branched-chain acyl-CoA thioesters demonstrate substantially higher binding affinity for PPARα compared to straight-chain fatty acyl-CoAs of comparable carbon length. While direct binding data for 3-methyltridecanoyl-CoA specifically are not available in published literature, class-level evidence establishes that branched-chain acyl-CoAs (phytanoyl-CoA, pristanoyl-CoA) bind PPARα with Kd values near 11 nM [1]. This class-level binding affinity is supported by the general observation that PPARα exhibits high affinity (3-29 nM Kd range) for CoA thioesters of both very-long-chain and branched-chain fatty acids [1]. In contrast, straight-chain long-chain acyl-CoAs show weaker PPARα binding and do not elicit comparable conformational changes or cofactor recruitment [1].
| Evidence Dimension | PPARα binding affinity (Kd) |
|---|---|
| Target Compound Data | Not directly measured; inferred class Kd ~11 nM (branched-chain acyl-CoAs) |
| Comparator Or Baseline | Straight-chain long-chain acyl-CoAs (weaker binding; Kd not quantified for direct comparison); phytanoyl-CoA/pristanoyl-CoA Kd ~11 nM |
| Quantified Difference | Branched-chain acyl-CoAs: Kd ~11 nM; Straight-chain long-chain acyl-CoAs: weak binding, no high-affinity Kd reported in same assay system |
| Conditions | In vitro intrinsic tryptophan fluorescence quenching assay using recombinant PPARα ligand-binding domain |
Why This Matters
For PPARα activation studies, branched-chain acyl-CoAs provide markedly stronger receptor engagement than straight-chain analogs, enabling more robust signal-to-noise ratios in transcriptional activation assays.
- [1] Hostetler HA, et al. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha). Biochemistry. 2006;45(24):7669-81. View Source
